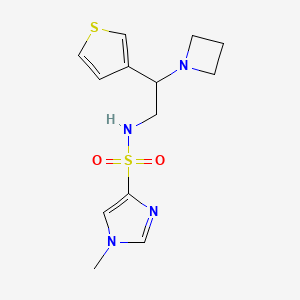![molecular formula C23H15ClF4N2O3S B2440993 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole CAS No. 477710-98-8](/img/structure/B2440993.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the molecule contains several functional groups, including a sulfonyl group and a benzyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The compound contains several functional groups that could potentially participate in reactions .Scientific Research Applications
Chemical Transformations and Synthesis
- Thermal and Photolytic Transformations : Spirocyclic 3H-pyrazoles, which share structural similarity with the queried compound, undergo significant transformations under thermal and photolytic conditions, leading to products like sulfonyl-substituted spirocyclic 3H-pyrazoles and indazoles (Vasin, 2014).
- Synthesis of Antimicrobial Agents : Pyrazolinyl p-tolyl sulfones, with structural resemblance to the compound , were synthesized and showed antimicrobial activity, indicating potential for development of new antimicrobial compounds (Bonacorso, 2006).
Molecular Conformations and Interactions
- Conformational Studies : Studies on related pyrazole compounds reveal insights into their molecular conformations, hydrogen bonding, and crystal structures, which are crucial for understanding their reactivity and potential applications (Sagar, 2017).
- Crystal Structures and X-ray Analysis : The detailed examination of crystal structures and X-ray analysis of related pyrazole compounds provides a foundation for understanding the chemical behavior and designing new compounds with desired properties (Loh, 2013).
Biological Activities and Potential Applications
- Anticancer Properties : Certain pyrazole compounds have been evaluated for cytotoxicity and apoptotic activity, suggesting potential applications in cancer treatment (Liu, 2019).
- Antiviral Activities : Some pyrazole-based compounds have shown activities against viruses like Herpes simplex type-1 (HSV-1), indicating potential for development into antiviral drugs (Dawood, 2011).
Environmental Impact and Synthesis
- Environmentally Benign Synthesis : The environmentally friendly synthesis of fluorinated pyrazole derivatives, which are related to the compound of interest, indicates a sustainable approach to producing these compounds, along with their antimicrobial activity assessment (Shelke, 2007).
Safety And Hazards
properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF4N2O3S/c24-20-5-2-6-21(25)19(20)14-33-17-9-7-15(8-10-17)22-11-12-30(29-22)34(31,32)18-4-1-3-16(13-18)23(26,27)28/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUXJPAOXQFRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid](/img/structure/B2440910.png)
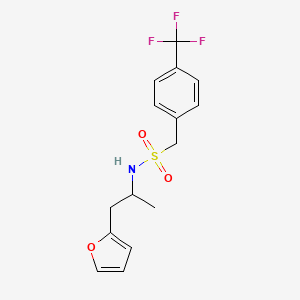
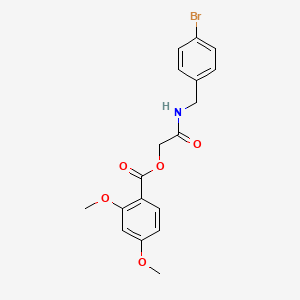
![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2440913.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2440915.png)
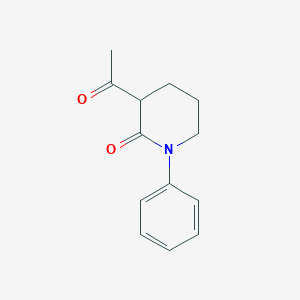
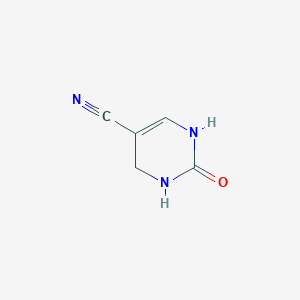
![5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2440920.png)
![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2440921.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)
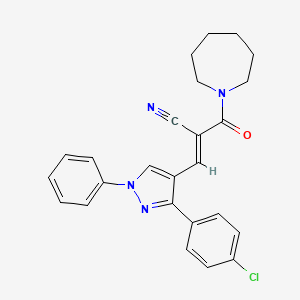
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2440924.png)
![N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2440925.png)
